2-(1H-Indol-3-yl)ethyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

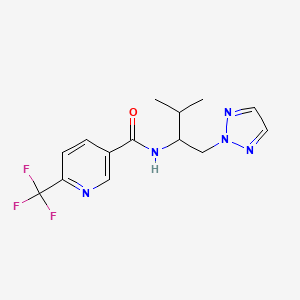

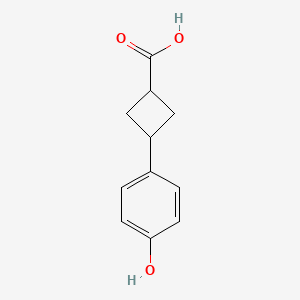

“2-(1H-Indol-3-yl)ethyl acetate” is a chemical compound with the linear formula C12H13NO2 . It is also known as Ethyl 2-(1H-indol-3-yl)acetate . It is related to Macimorelin acetate, a synthetic growth hormone secretagogue receptor agonist .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their biological and pharmaceutical applications . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . Another method involves a palladium-catalyzed reaction .Molecular Structure Analysis

The molecular structure of “2-(1H-Indol-3-yl)ethyl acetate” can be represented by the InChI code: 1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 .Chemical Reactions Analysis

Indole derivatives possess various biological activities, which has led to interest in synthesizing a variety of indole derivatives . The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Indol-3-yl)ethyl acetate” include a molecular weight of 203.24 . It is a solid at room temperature .科学的研究の応用

Antibacterial and Anti-enzymatic Potentials

- Synthesis and Biological Properties : Research has shown that derivatives of 2-(1H-Indol-3-yl)ethyl acetate exhibit antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Some compounds, such as 7a-d, demonstrated antibacterial activities comparable to the standard antibiotic Ciprofloxacin. Additionally, these derivatives displayed moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), with certain compounds showing better inhibition. They also demonstrated excellent anti-enzymatic potentials against Lipoxygenase (LOX), suggesting potential therapeutic applications in treating inflammatory ailments (Rubab et al., 2017).

Antimicrobial Activity

- Antimicrobial Derivatives : A study on the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides revealed that these compounds have been screened for antimicrobial activity, indicating their potential use in antimicrobial treatments (Prasad, 2017).

Synthesis of Novel Compounds

- Novel Compounds Synthesis : Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a series of novel compounds, were synthesized from reactions involving 2-(1H-Indol-3-yl)ethyl acetate. These compounds were confirmed using various spectroscopic techniques, contributing to the development of new chemical entities (Nassiri & Milani, 2020).

Applications in Chemical Synthesis

- Chemical Synthesis Applications : Research into the regioselective addition of aromatic amines at the exocyclic C=C bond of 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has demonstrated the utility of 2-(1H-Indol-3-yl)ethyl acetate derivatives in facilitating chemical transformations. This shows their role in synthesizing more complex chemical structures (Koz’minykh et al., 2006).

Potential for COX-2 Inhibition

- Cyclooxygenase-2 (COX-2) Inhibitors : Novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides were synthesized and tested for their COX-2 inhibition properties, showing moderate to good selective inhibition. This suggests potential pharmaceutical applications in reducing side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).

Anticancer Potential

- Anticancer Properties : Chalcones derived from N-ethyl-3-acetylindole were studied for their antiproliferative activity. These chalcones, structurally related to 2-(1H-Indol-3-yl)ethyl acetate, demonstrated anticancer potential, hinting at their possible application in cancer treatment (Badria et al., 2019).

作用機序

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 2-(1H-indol-3-yl)acetate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

将来の方向性

The future directions in the research of indole derivatives like “2-(1H-Indol-3-yl)ethyl acetate” could involve exploring their diverse biological activities and potential therapeutic applications . The synthesis of heterocyclic compounds encompassing multiple functionalities and their biological screening is a strategy for pharmacological evaluation of future drug candidates .

特性

IUPAC Name |

2-(1H-indol-3-yl)ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(14)15-7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWBLROQFPLJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-3-yl)ethyl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl}amino)acetate](/img/structure/B2737357.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2737358.png)

![N-(3,3-diphenylpropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2737367.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)

![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)

![N~6~-(butan-2-yl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737377.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2737378.png)